molecular formula C17H17N3O2S B12382983 Rock-IN-7

Rock-IN-7

Cat. No.: B12382983
M. Wt: 327.4 g/mol
InChI Key: BUUYWCWFEKSXRH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rock-IN-7 is a compound known as a Rho-associated protein kinase inhibitor. It is primarily used in scientific research for its ability to inhibit the activity of Rho-associated protein kinase, which plays a crucial role in various cellular processes. This compound has shown potential in the treatment of ocular diseases such as glaucoma and retinal diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rock-IN-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a sulfur-containing heterocyclic compound, followed by various functional group modifications to achieve the desired chemical structure . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Rock-IN-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .

Scientific Research Applications

Rock-IN-7 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Rock-IN-7 include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows for selective inhibition of Rho-associated protein kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications, particularly in the field of ophthalmology .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

(2S)-3-amino-N-(1,2-benzothiazol-6-yl)-2-[4-(hydroxymethyl)phenyl]propanamide

InChI

InChI=1S/C17H17N3O2S/c18-8-15(12-3-1-11(10-21)2-4-12)17(22)20-14-6-5-13-9-19-23-16(13)7-14/h1-7,9,15,21H,8,10,18H2,(H,20,22)/t15-/m1/s1

InChI Key

BUUYWCWFEKSXRH-OAHLLOKOSA-N

Isomeric SMILES

C1=CC(=CC=C1CO)[C@@H](CN)C(=O)NC2=CC3=C(C=C2)C=NS3

Canonical SMILES

C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NS3

Origin of Product

United States

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